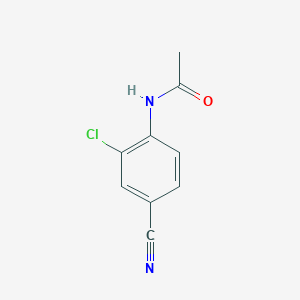

2-Chloro-4-cyanoacetanilide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-chloro-4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJMEGPAYWVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Cyanoacetanilide

Nucleophilic Reactivity of the Cyanoacetanilide Moiety

The presence of strong electron-withdrawing groups imparts significant nucleophilic character to the carbon atom of the methylene (B1212753) group within the cyanoacetanilide structure. This reactivity is central to its application as a building block in organic synthesis.

Reactivity of Active Methylene Groups in Cyanoacetanilides

Active methylene compounds are characterized by a -CH2- group positioned between two electron-withdrawing groups. In the case of 2-Chloro-4-cyanoacetanilide, the methylene group is flanked by a cyano (-CN) group and a carbonyl group of the anilide. This arrangement significantly increases the acidity of the methylene protons.

In the presence of a base, one of these protons can be easily abstracted to form a resonance-stabilized carbanion, also known as an enolate. This carbanion is a potent nucleophile and serves as the key reactive intermediate for a multitude of carbon-carbon bond-forming reactions. The stability of this intermediate is the driving force for the reactivity of the active methylene group, making it a cornerstone for synthesizing more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions involving active methylene compounds is their condensation with carbonyl compounds, such as aldehydes and ketones. This class of reactions provides a powerful tool for carbon-carbon bond formation.

The reaction of this compound with aldehydes is a classic example of a Knoevenagel condensation. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene group. wikipedia.orgresearchgate.net The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The intermediate alcohol formed subsequently undergoes dehydration to yield a stable α,β-unsaturated product. researchgate.net

These resulting α,β-unsaturated systems are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net The electron-deficient double bond and the strategically placed functional groups (cyano and anilide) can participate in subsequent intramolecular cyclization reactions or further reactions with other nucleophiles. Triphenylphosphine has also been shown to be an effective catalyst for Knoevenagel condensations, often providing excellent yields and E-geometry in the resulting olefins. organic-chemistry.org The reaction can be applied to a wide range of aromatic and heterocyclic aldehydes. researchgate.netresearchgate.net

| Aldehyde Reactant | Catalyst/Conditions | Resulting Product Type | Potential for Heterocyclic Synthesis |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Piperidine (B6355638), Pyridine (B92270) | (E/Z)-2-cyano-3-aryl-N-(2-chloro-4-cyanophenyl)acrylamide | Precursor for pyridines, pyrimidines |

| Heterocyclic Aldehydes (e.g., Furfural) | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | (E/Z)-2-cyano-N-(2-chloro-4-cyanophenyl)-3-(furan-2-yl)acrylamide | Building block for fused heterocyclic systems |

| Aliphatic Aldehydes (e.g., Acetaldehyde) | L-Proline | (E/Z)-N-(2-chloro-4-cyanophenyl)-2-cyanobut-2-enamide | Intermediate for various saturated/unsaturated heterocycles |

Reactions with Electrophilic Reagents

The nucleophilic carbanion generated from the active methylene group of this compound can react with a wide array of electrophilic reagents beyond simple aldehydes. These reactions are fundamental for introducing diverse functional groups and for constructing precursors for more complex heterocyclic systems. For instance, cyanoacetamide derivatives can be coupled with aromatic diazonium salts to form arylhydrazones, which are key precursors for synthesizing substituted pyrazoles and triazoles. researchgate.net Reaction with other electrophiles, such as chloroacetonitrile, can introduce further functionality that facilitates subsequent cyclization steps. researchgate.net

Cyclization Reactions for Heterocyclic Scaffolds

The derivatives of this compound, particularly those synthesized via reactions at the active methylene group, are well-suited for intramolecular and intermolecular cyclization reactions to form stable heterocyclic rings. The presence of the cyano and amide functionalities provides the necessary reactive handles for these transformations.

Formation of Five-Membered Heterocycles

The synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a dinucleophilic reagent. researchgate.netnih.govfrontiersin.org Intermediates derived from this compound can serve as the 1,3-dicarbonyl equivalent in these reactions.

Pyrazoles: Substituted pyrazoles can be synthesized through the condensation reaction of a β-keto-nitrile derivative with hydrazine (B178648) or its substituted analogues. researchgate.netnih.gov The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The use of cyanoacetylhydrazine itself as a starting material to produce pyrazole derivatives highlights the utility of the cyanoacetyl moiety in this type of synthesis. mdpi.comnih.gov

Isoxazoles: In a similar fashion, the isoxazole ring system can be constructed by reacting a suitable precursor derived from this compound with hydroxylamine. frontiersin.orgmdpi.com The reaction involves the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine hydrochloride, often in the presence of a base or in an acidic medium, leading to the formation of the five-membered isoxazole ring. frontiersin.orgmdpi.com Another prominent method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govsci-hub.se

| Target Heterocycle | Key Reagent | General Reaction Type | Resulting Scaffold |

|---|---|---|---|

| Pyrazole | Hydrazine Hydrate (B1144303) (or derivatives) | Cyclocondensation | Substituted Aminopyrazole |

| Isoxazole | Hydroxylamine Hydrochloride | Cyclocondensation | Substituted Aminoisoxazole |

Synthesis of Six-Membered Nitrogen Heterocycles

The reactivity of the active methylene and carbonyl groups in this compound also allows for its participation in reactions that form six-membered heterocyclic rings, including pyridines, pyrimidines, and fused systems like quinolines.

The synthesis of highly substituted 2-pyridone derivatives can be effectively accomplished using the Guareschi-Thorpe reaction. researchgate.net This condensation reaction involves a cyanoacetamide, such as this compound, and a 1,3-dicarbonyl compound in the presence of a base. researchgate.netresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization via the Thorpe-Ziegler reaction, ultimately yielding a 3-cyano-2-pyridone derivative after tautomerization and aromatization. mdpi.com The use of ammonium (B1175870) carbonate in an aqueous medium provides an environmentally friendly approach to this synthesis. researchgate.net

| Derivative Type | Key Reagents | Reaction Name/Type |

| 3-Cyano-2-pyridone | 1,3-Dicarbonyl Compound (e.g., Acetylacetone), Base (e.g., Ammonium Carbonate) | Guareschi-Thorpe Synthesis |

Pyrimidine (B1678525) Derivatives: The cyanoacetyl group is a versatile building block for pyrimidine synthesis. One of the most common methods involves the condensation of a compound containing an active methylene group with an amidine. semanticscholar.orgnih.gov In this approach, this compound can react with various amidines (such as benzamidine hydrochloride) in the presence of a base. The reaction proceeds through the formation of an intermediate by the addition of the amidine to the cyano group, followed by intramolecular cyclization and elimination of ammonia (B1221849) to yield the substituted pyrimidine ring. nih.govnih.gov

Triazine Derivatives: The synthesis of 1,2,4-triazines typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones or the use of domino annulation reactions. researchgate.netorientjchem.orgresearchgate.netijpsr.info A direct conversion of this compound to a triazine is not straightforward. However, it could potentially serve as a precursor after conversion into a more suitable intermediate. For instance, hydrolysis and decarboxylation followed by reaction with a hydrazine derivative could form a hydrazone, a key intermediate in some 1,2,4-triazine (B1199460) syntheses. orientjchem.orgijirset.com

| Derivative Type | Key Reagents | Reaction Name/Type |

| 2-Aminopyrimidine | Amidines (e.g., Benzamidine) | Cyclocondensation |

| 1,2,4-Triazine | (Requires multi-step conversion) | Annulation Reactions |

Quinoline (B57606) Derivatives: Cyanoacetanilide derivatives are valuable precursors for the synthesis of quinoline-2,4-diones. This transformation can be achieved through an intramolecular Houben-Hoesch type reaction. This cyclization involves the electrophilic attack of the nitrile group (activated by a promoter like methyl triflate) onto the anilide's aromatic ring, followed by hydrolysis to yield the dione structure. nih.gov This method provides an attractive route to fused heterocyclic systems from simple cyanoacetanilide precursors.

Quinazolinone Derivatives: The direct synthesis of quinazolinones from this compound is not a commonly reported pathway. Classical syntheses of quinazolinones typically start from anthranilic acid or 2-aminobenzonitrile derivatives. nih.govresearchgate.netresearchgate.netorganic-chemistry.org For example, a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization is an efficient route to 2,4-diaminoquinazolines, which can be further hydrolyzed to quinazolinones. While this compound does not fit this precursor profile directly, it could be chemically modified in multiple steps to generate a suitable intermediate for quinazolinone synthesis.

Formation of Oxygen and Sulfur Heterocycles

This compound serves as a key building block for the synthesis of a range of heterocyclic compounds containing oxygen and sulfur atoms. These reactions leverage the reactivity of the active methylene group and the cyano group to construct various ring systems.

Chromene Derivatives

Chromene scaffolds are prevalent in many biologically active compounds. The synthesis of chromene derivatives from this compound can be achieved through its reaction with o-hydroxyaldehydes, such as salicylaldehyde (B1680747). This reaction typically proceeds via a cyclocondensation mechanism.

The reaction involves the initial condensation of the active methylene group of this compound with the aldehyde group of salicylaldehyde. This is followed by an intramolecular cyclization where the hydroxyl group attacks the cyano group, leading to the formation of a 2-iminochromene derivative. The reaction conditions can influence the final product; for instance, carrying out the reaction in the presence of acetic anhydride (B1165640) and sodium acetate can lead to the corresponding chromen-2-one derivative.

Table 1: Synthesis of 2-Iminochromene Derivatives from Cyanoacetanilides

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Cyanoacetanilide | Salicylaldehyde | Ethanolic Ammonium Acetate | 2-Iminochromene-3-carboxamide derivative |

Thiophene (B33073) Derivatives via Gewald Reaction

The Gewald reaction is a well-established multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. nih.govwikipedia.org this compound, as a derivative of a cyanoacetic acid amide, is a suitable starting material for this reaction. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone), an α-cyanoester (or a related compound like this compound), and elemental sulfur in the presence of a base. nih.govwikipedia.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene group of this compound. nih.gov The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. A subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene derivative. nih.gov The use of microwave irradiation has been shown to improve reaction times and yields. nih.gov

Table 2: Components of the Gewald Reaction for Thiophene Synthesis

| Component 1 | Component 2 | Component 3 | Base Catalyst | Product |

|---|

Pyrane Derivatives

Polyfunctionalized 4H-pyran derivatives can be synthesized using this compound in a three-component reaction. This reaction typically involves an aromatic aldehyde, malononitrile (B47326), and an active methylene compound like this compound, often catalyzed by a base. bohrium.comresearchgate.net

The reaction mechanism is thought to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. nih.gov This is followed by a Michael addition of the enolate of the active methylene compound (from this compound) to the α,β-unsaturated nitrile. The resulting adduct then undergoes intramolecular cyclization and tautomerization to afford the stable 4H-pyran derivative. nih.gov

Multi-Component Reactions (MCRs) Involving Cyanoacetanilides

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Cyanoacetanilides, including this compound, are valuable substrates in MCRs for generating molecular diversity. mdpi.com

Strategic Utility in Complex Molecule Synthesis

The use of this compound in MCRs offers a rapid and efficient route to complex molecules from simple and readily available starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to generate libraries of structurally diverse compounds. mdpi.com The products of these MCRs, such as the aforementioned thiophene and pyran derivatives, often serve as scaffolds for the synthesis of even more complex molecular architectures and are of interest in medicinal chemistry.

Synthesis of Fused Heterocyclic Systems

This compound is instrumental in the synthesis of fused heterocyclic systems. The initial products obtained from its reactions, such as 2-aminothiophenes and 2-iminochromenes, can be used as building blocks for further annulation reactions.

For example, 2-aminothiophene derivatives synthesized via the Gewald reaction can be further reacted to form thieno[2,3-d]pyrimidines. researchgate.netnih.gov Similarly, 2-iminochromene derivatives can be reacted with other active methylene compounds, such as malononitrile or ethyl cyanoacetate (B8463686), to prepare fused systems like chromeno[3,4-c]pyridines. These subsequent reactions expand the molecular complexity and lead to the formation of polycyclic heterocyclic compounds.

Table 3: Examples of Fused Heterocyclic Systems from Cyanoacetanilide Derivatives

| Starting Heterocycle | Reagent | Fused System |

|---|---|---|

| 2-Aminothiophene | Formamide, Urea, etc. | Thieno[2,3-d]pyrimidine |

| 2-Iminochromene | Malononitrile | Chromeno[3,4-c]pyridine |

Spiro Compound Formation

The activated methylene group in this compound, positioned between the cyano and carbonyl groups, serves as a reactive site for the formation of spirocyclic compounds. This reactivity is exemplified by the reaction of related cyanoacetanilide derivatives with various electrophilic reagents, leading to the construction of complex spiroheterocyclic systems.

One notable strategy involves the reaction of a cyanoacetanilide derivative with 2-(2-oxoindol-3-ylidene)malononitrile in the presence of a base such as piperidine. This condensation reaction proceeds to afford a spiro[indoline-3,4′-pyridine] derivative researchgate.net. While this specific example does not utilize this compound, the underlying reactivity of the cyanoacetanilide core suggests its potential as a precursor for analogous spiro compounds. The chloro and cyano substituents on the anilide ring would be expected to influence the reaction kinetics and the properties of the resulting spiro product.

The general reaction scheme for the formation of spiro compounds from cyanoacetanilides can be illustrated as a multi-step process. The reaction is initiated by the base-catalyzed deprotonation of the active methylene group of the cyanoacetanilide. The resulting carbanion then acts as a nucleophile, attacking the electrophilic center of the reaction partner. Subsequent cyclization and aromatization steps lead to the final spiroheterocycle.

Table 1: Illustrative Examples of Spiro Compound Formation from Cyanoacetanilides

| Cyanoacetanilide Derivative | Reagent | Base | Product | Reference |

| N-Aryl-2-cyanoacetamide | 2-(2-Oxoindol-3-ylidene)malononitrile | Piperidine | Spiro[indoline-3,4'-pyridine] derivative | researchgate.net |

Rearrangement Reactions and Chlorine Migration Studies

Radical Mechanisms of Chlorine Transfer

The thermal 1,3-chlorine migration in N-chloroacetanilides can proceed through a radical mechanism under neutral conditions tandfonline.com. This process is initiated by the homolytic cleavage of the N-Cl bond, generating an acetanilidyl radical and a chlorine radical. The subsequent recombination of the chlorine radical at a carbon atom of the aromatic ring leads to the rearranged product.

The presence of a radical initiator can promote this homolytic pathway. Studies on the thermal rearrangement of N-chloro-N-(4-methylphenyl)acetamide in cumene have provided evidence for this radical mechanism tandfonline.com. The generation of hydrochloric acid during the course of the radical reaction can also lead to a competing acid-catalyzed rearrangement pathway tandfonline.com.

Computational studies on 1,2-chlorine atom migration in radical species suggest that the process can be influenced by polar substituent effects nih.gov. An enantioselective 1,2-chlorine atom migration has been observed in the reduction of certain dihalogenated compounds, proceeding through a chlorine-bridged radical intermediate nih.govresearchgate.net. These findings highlight the complexity of chlorine migration reactions and the potential for multiple competing mechanistic pathways.

Acid-Catalyzed Orton Rearrangement in Chloroacetanilides

The Orton rearrangement is a classic acid-catalyzed reaction of N-haloanilides that results in the migration of the halogen from the nitrogen atom to the aromatic ring, typically to the ortho and para positions. This intermolecular reaction is a key transformation for chloroacetanilides .

The mechanism of the Orton rearrangement in the presence of a strong acid, such as hydrochloric acid, involves the protonation of the N-chloroamide, followed by the release of molecular chlorine (Cl₂). The chlorine then acts as an electrophile and attacks the electron-rich aromatic ring of another aniline (B41778) molecule, leading to the chlorinated product.

Kinetic studies of the acid-catalyzed rearrangement of N-bromo-4-chloroacetanilide to 2-bromo-4-chloroacetanilide have revealed a multi-step mechanism cdnsciencepub.comresearchgate.net. The reaction rate is dependent on the acid concentration. The use of solid acid catalysts, such as montmorillonite clays, has been shown to efficiently promote the Orton rearrangement of N-chloroacetanilide, offering advantages in terms of selectivity and reaction conditions . Clay-catalyzed rearrangement often leads to a higher para/ortho product ratio compared to the HCl-mediated reaction .

Table 2: Comparison of Catalysts for the Orton Rearrangement of N-Chloroacetanilide

| Catalyst | Solvent | Key Observations | Reference |

| Hydrochloric Acid | Carbon Tetrachloride | Formation of both para and ortho isomers, along with cleavage products. | |

| Montmorillonite Clays | Carbon Tetrachloride | Higher efficiency, suppression of cleavage products, and improved para/ortho ratio. | |

| Trifluoroacetic Acid | Chlorobenzene | Multi-step mechanism observed in kinetic studies of N-bromo-4-chloroacetanilide. | cdnsciencepub.comresearchgate.net |

Competing Transformations of 2-Cyanoacetanilides

2-Cyanoacetanilides, including this compound, are polyfunctional compounds with multiple reactive sites, leading to a variety of competing transformations. The reactivity is centered around the active methylene group, the cyano group, and the acetanilide (B955) functionality. These compounds serve as versatile precursors for the synthesis of a wide range of polyfunctional substituted heterocycles researchgate.net.

The nucleophilic character of the active methylene group allows for reactions with various electrophiles. For instance, condensation with aldehydes and ketones can lead to the formation of α,β-unsaturated systems, which can undergo further cyclization reactions.

The cyano group can participate in addition reactions with nucleophiles or can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. The acetanilide moiety itself can undergo reactions such as N-alkylation or N-acylation.

Furthermore, 2-cyanoacetanilides can react with bifunctional reagents to yield diverse heterocyclic systems. For example, reaction with salicylaldehyde derivatives can furnish iminochromenes researchgate.net. The presence of the chloro substituent on the aromatic ring of this compound will influence the electronic properties of the molecule and, consequently, the regioselectivity and reactivity in these competing transformations.

Spectroscopic and Computational Characterization of 2 Chloro 4 Cyanoacetanilide and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a detailed molecular picture. For solid-state analysis, X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the characterization of 2-Chloro-4-cyanoacetanilide and its derivatives.

In the ¹H NMR spectrum of related cyanoacetanilide derivatives, specific signals confirm the presence of key structural motifs. For instance, the protons of the aromatic ring typically appear as multiplets in the downfield region, while the methylene (B1212753) (-CH₂) protons of the acetamido group and any aliphatic protons in derivatives show distinct chemical shifts. researchcommons.orgeg.netresearchgate.net The amide (NH) proton often appears as a singlet which is exchangeable with D₂O. researchcommons.orgresearchgate.net

For example, in the ¹H NMR spectrum of N-(4-ethoxy-phenyl)chloroacetamide, a derivative of this compound, signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) are observed, alongside signals for the aromatic protons. researchcommons.org Similarly, the ¹H NMR spectrum of 4,6-diamino-1-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a cyclized derivative, shows distinct singlets for the amino protons and a signal for the pyridine (B92270) ring proton. hilarispublisher.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Thiazolidine (B150603) derivative 16a | 4.03 | s | CH₂ |

| 9.5 | s | NH | |

| Thioether derivative 19 | 1.37 | t | CH₃ |

| 3.77 | s | SCH₂ | |

| 4.02 | q | CH₂ | |

| 9.7, 10.1, 11.36 | s | NH (D₂O exchangeable) | |

| Pyrazolopyrimidine derivative 12a | 2.5, 2.6 | s | CH₃ (pyrimidine) |

| 7.08 | s | C₅-H (pyrimidine) |

Data sourced from studies on related cyanoacetanilide derivatives. researchcommons.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon, the cyano carbon, and the aromatic carbons are all diagnostic.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

The IR spectrum of this compound and its derivatives consistently shows characteristic absorption bands that confirm its structure. Key absorptions include:

N-H Stretching: A band in the region of 3100-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the amide group. hilarispublisher.commdpi.com

C≡N Stretching: The cyano group (C≡N) exhibits a sharp and intense absorption band typically in the range of 2200-2230 cm⁻¹. researchcommons.orghilarispublisher.commdpi.com The presence of this band is a clear indicator of the cyano functionality.

C=O Stretching: The carbonyl group (C=O) of the amide functionality gives rise to a strong absorption band, usually between 1650 and 1700 cm⁻¹. mdpi.comekb.eg

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

For instance, the IR spectrum of a thiazolidine derivative of this compound displayed a distinct CN stretching band at 2200 cm⁻¹. researchcommons.org In another study, a thiazole (B1198619) derivative showed a characteristic absorption band at 2222 cm⁻¹ for the C≡N functional group. researchcommons.org

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3100 - 3500 |

| Cyano (C≡N) | Stretching | 2200 - 2230 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

Data compiled from various sources on cyanoacetanilide derivatives. researchcommons.orghilarispublisher.commdpi.comekb.eg

The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. researchgate.net

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern is expected, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The fragmentation pattern of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for acetanilides involve cleavage of the amide bond. For this compound, fragmentation could lead to the formation of ions corresponding to the chloro-cyanophenyl portion and the chloroacetyl group. researchcommons.orgekb.eg For example, a common fragment observed in related structures is the loss of the chloro-phenylamino group. researchcommons.org

In studies of derivatives, the mass spectrum reveals the molecular ion peak corresponding to the specific derivative's molecular formula. For instance, the mass spectrum of a thiazolidine derivative showed a molecular ion peak at m/z 369, with fragmentation peaks at m/z 243 and 215, corresponding to the loss of the chlorophenylamino group and subsequent loss of a carbonyl group. researchcommons.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound was not found in the provided search results, studies on analogous compounds like 2-cyano-4-iodoacetanilide and other acetanilide (B955) derivatives provide insights into the likely solid-state conformation. researchgate.net These studies often reveal nearly planar structures for the non-hydrogen atoms, with the conformation stabilized by intramolecular hydrogen bonds. researchgate.net Intermolecular hydrogen bonds frequently link molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.net The crystal structure of related compounds, such as 2-chloro-4-nitrobenzoic acid, has been determined, highlighting the packing arrangements and intermolecular forces that govern the solid-state architecture. nih.gov

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Studies on Molecular Structures and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, vibrational frequencies, and electronic properties of molecules.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data from X-ray crystallography, where available.

Furthermore, DFT can be used to calculate theoretical vibrational spectra (IR and Raman). tandfonline.com By comparing the calculated frequencies with the experimental IR spectrum, a more detailed assignment of the observed absorption bands can be achieved. Scaling factors are often applied to the computed vibrational wavenumbers to improve the agreement with experimental data. tandfonline.com

Studies on related cyanoacetamide and acetanilide derivatives have successfully employed DFT to investigate molecular structures, vibrational spectra, and even reaction mechanisms. tandfonline.comresearchgate.netresearchgate.net For example, DFT calculations have been used to study the tautomeric equilibrium of related heterocyclic compounds and to analyze the thermodynamic aspects of their antioxidant mechanisms. researchgate.net The complexation ability of simple chloro- and cyanoacetanilides with anions has also been studied using DFT, providing insights into the structures of the free anilides and their anion complexes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physicochemical and biochemical properties of compounds based on their molecular structure. nih.gov These models are crucial for understanding how a compound's structure influences its behavior and for designing new molecules with desired properties, even before synthesis. nih.gov The general workflow involves compiling and curating data, building the model, and evaluating its performance. nih.gov

For acetanilide and its derivatives, QSPR studies have been instrumental in understanding their interactions and properties. Acetanilides are useful as model compounds in the thermodynamics of pharmaceutical solutions due to their simple molecular structures, which facilitates the analysis of drug-solvent interactions. srce.hr QSPR models have been developed to correlate the biological activities of acetanilide derivatives with various molecular descriptors. ijpsr.comresearchgate.net For instance, one study identified that atomic van der Waals volumes and atomic electrostatistics significantly influence the potency of a series of acetanilide ligands. researchgate.net The most significant descriptors found to affect the biological response included the sum of the IDDE, SAA, P1s, Mor17m, and DX. researchgate.net

A detailed QSPR study on the complexation of simple chloro- and cyanoacetanilides with the bromide anion developed a predictive model for association constants. researchgate.net This model, based on 22 complexes, utilized nine molecular descriptors to explain 96% of the variance in the association constants. The descriptors encompassed parameters for conformational behavior, the 3D structure of the amide molecules, and the electron density distribution on the amidic functional group. researchgate.net This demonstrates the power of QSPR in quantifying the relationship between molecular structure and specific chemical properties like anion binding.

Table 1: Examples of Descriptors Used in QSPR/QSAR Studies of Acetanilide Derivatives

| Descriptor Type | Specific Descriptor Examples | Reference |

|---|---|---|

| Volumetric | Atomic van der Waals volumes | researchgate.net |

| Electrostatic | Atomic electrostatistics | researchgate.net |

| Combined | IDDE, SAA, P1s, Mor17m, DX | researchgate.net |

| Structural/3D | Parameters for conformational behavior | researchgate.net |

Molecular Docking Investigations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode of action.

Derivatives of this compound, particularly those forming heterocyclic structures, have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, cyanoacetanilide derivatives have been docked against the papain-like protease (PLpro) of the COVID-19 virus to identify potential novel inhibitors. researchgate.net In other research, quinolin-2(1H)-one derivatives, synthesized from a cyanoacetanilide precursor, were analyzed for their binding affinity with α-amylase, α-glucosidase, and acetylcholinesterase (AChE). researchgate.net

Similarly, studies on acetanilide derivatives have shown their potential to inhibit cyclooxygenase (COX-1), a key enzyme in the inflammatory pathway. ijpsr.comresearchgate.net Docking studies of 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) against a panel of ten different protein receptors revealed binding energies as low as -5.8 and -7.5 kcal/mol, respectively, indicating favorable interactions. tandfonline.com Another study focused on acetamide-linked benzothiazole (B30560) derivatives as potential anti-tubercular agents, with docking studies against the DprE1 protein target revealing a strong binding affinity of -8.4 kcal/mol for one derivative. rsc.org These computational investigations are crucial for prioritizing compounds for further experimental testing.

Table 2: Summary of Molecular Docking Studies on Cyanoacetanilide Derivatives

| Derivative Class | Protein Target | Key Findings/Binding Energy | Reference |

|---|---|---|---|

| Cyanoacetanilides | Papain-like protease (PLpro) | Identified as potential novel inhibitors of COVID-19. | researchgate.net |

| Quinolines | α-amylase, α-glucosidase, AChE | Assessed binding affinity and interactions with active sites. | researchgate.net |

| Acetanilides | Cyclooxygenase (COX-1) | Showed good inhibition effects on the enzyme's active site. | researchgate.net |

| Benzothiazoles | DprE1 | Displayed a binding affinity of -8.4 kcal mol−1. | rsc.org |

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for the detailed analysis of chemical reaction mechanisms. Methods like Density Functional Theory (DFT) are employed to map potential energy surfaces (PES), identify transition states, and calculate activation energies, offering a microscopic view of the reaction pathway. mdpi.com

For reactions involving cyanoacetanilide and its derivatives, computational analysis helps to understand their synthesis and reactivity. For instance, the reaction of cyanoacetanilide derivatives with various electrophiles has been investigated. researchgate.net The formation of spiro[indoline-3,4′-pyridine] derivatives occurs through the condensation of a cyanoacetanilide with 2-(2-oxoindol-3-ylidene)malononitrile. researchgate.net The synthesis of various heterocyclic compounds often starts from cyanoacetamide precursors, proceeding through well-known reactions like Knoevenagel condensation and Michael addition, whose pathways can be computationally modeled. researchgate.netnih.gov

A theoretical analysis of the bimolecular nucleophilic substitution (SN2) reaction, a fundamental process in organic chemistry, was performed using DFT calculations with the B3LYP functional. mdpi.com Such studies analyze the potential energy surface, including reactants, intermediate complexes, the transition state, and products, providing insights into atomic charge distributions and bond distances throughout the reaction. mdpi.com These computational approaches can be applied to understand the mechanisms of synthesizing this compound and its subsequent chemical transformations.

First-Principles Studies on Electronic and Optical Properties of Analogs

First-principles studies, primarily using Density Functional Theory (DFT), are essential for characterizing the fundamental electronic and optical properties of molecules. biointerfaceresearch.com These computational methods calculate properties such as molecular geometry, vibrational frequencies (FT-IR, Raman), and electronic absorption spectra (UV-Vis). tandfonline.com

For analogs of this compound, DFT calculations have been used to investigate their structural and electronic characteristics. Studies on 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl)acetamide employed the B3LYP method to determine optimal molecular geometries and vibrational wavenumbers. tandfonline.com Frontier Molecular Orbital (FMO) analysis is commonly performed to understand the electronic transitions, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and optical properties. biointerfaceresearch.com

Furthermore, theoretical studies on related systems, such as cyanopyridine-centered organic dyes, have investigated their optical and electrochemical behavior to assess their suitability as photosensitizers. researchgate.net These computational models help to understand ground-state properties and energy level potentials, correlating the molecular structure with observed photophysical properties like intramolecular charge transfer (ICT). researchgate.netresearchgate.net

Chromatographic Methodologies for Analysis and Separation

Chromatographic techniques are indispensable for the analysis and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

Enantioselective HPLC Separations of Chiral Derivatives

Many derivatives of this compound are chiral, existing as enantiomers that may have different biological activities. The separation of these enantiomers is crucial, and enantioselective HPLC is a primary technique for this purpose. mdpi.com

Research has demonstrated successful enantioselective HPLC separations of chiral cyanoacetamides, which are closely related to the target compound. researchgate.netresearchgate.net These separations are often achieved using chiral stationary phases (CSPs) based on polysaccharides like cellulose. researchgate.netresearchgate.net Specifically, columns such as ODH® and LUX-3® have been effectively used with various mobile phase compositions to achieve baseline separation of the enantiomers of chiral amines and their corresponding cyanoacetamides. researchgate.netresearchgate.net The development of these HPLC methods is vital for monitoring the progress of lipase-catalyzed kinetic resolutions aimed at producing enantiopure compounds. researchgate.netresearchgate.net Polysaccharide-based CSPs are frequently employed in the enantioseparation of new psychoactive substances, including derivatives of ketamine, highlighting their broad applicability. mdpi.com

Table 3: Chiral HPLC Separation of Cyanoacetamide Derivatives

| Chiral Stationary Phase (CSP) | Column Type | Application | Reference |

|---|---|---|---|

| Cellulose-based | ODH® | Baseline enantioselective separation of amines and cyanoacetamides. | researchgate.netresearchgate.net |

Role of 2 Chloro 4 Cyanoacetanilide As an Advanced Intermediate in Functional Materials and Specialty Chemicals

Precursor in Pharmaceutical Synthesis and Drug Discovery Research

2-Chloro-4-cyanoacetanilide, a specialized organic compound, serves as a crucial advanced intermediate in the synthesis of a variety of functional materials and specialty chemicals. Its unique molecular structure, featuring a chloro group, a cyano group, and an acetanilide (B955) backbone, makes it a versatile building block in the pharmaceutical and agrochemical industries.

Building Block for Drug Lead Scaffolds

The cyanoacetamide moiety within this compound is a significant pharmacophore, a part of a molecular structure that is responsible for a drug's pharmacological activity. researchgate.nettubitak.gov.tr This makes the compound a valuable starting material for the creation of diverse heterocyclic compounds which are fundamental to drug discovery. ekb.egresearchgate.net The reactivity of the cyano and carbonyl groups allows for the construction of various heterocyclic systems, which are integral to many clinically used drugs. tubitak.gov.tr The development of molecular scaffolds is a key aspect of drug discovery, aiming to create core structures that can be modified to produce a range of compounds for screening. nih.gov The use of intermediates like this compound allows for the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. researchgate.net

Synthesis of Specific Pharmacophores (e.g., Anthranilic Acid Derivatives, Quinolones)

This compound and its derivatives are instrumental in the synthesis of specific pharmacophores, including anthranilic acid derivatives and quinolones. Anthranilic acid derivatives are known to be synthesized through methods like the Ullmann condensation, where a substituted aniline (B41778) reacts with a benzoic acid derivative. ijpsonline.com While direct synthesis from this compound isn't explicitly detailed, its structural elements are relevant to the construction of such molecules.

Quinolones, another important class of pharmacophores with a wide range of biological activities including antibacterial and anticancer properties, can also be synthesized using precursors derived from or related to this compound. mdpi.com The synthesis of quinolone derivatives often involves the cyclization of intermediates that can be prepared from substituted anilines. preprints.org For example, 4-hydroxy-2-quinolones can be synthesized and subsequently converted to 4-chloro-2-quinolones, which are then used to create a variety of derivatives. mdpi.com

Application in Antimicrobial Agent Research

Research has demonstrated the potential of acetamide (B32628) derivatives in the development of new antimicrobial agents. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown antibacterial activity against Klebsiella pneumoniae, a significant pathogen. scielo.br Studies have explored the synergistic effects of this compound when combined with existing antibacterial drugs, indicating its potential to enhance the efficacy of current treatments. scielo.br Furthermore, other complex organic compounds containing chloro and cyano groups have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi, showing promising results. researchgate.net The synthesis of novel heterocyclic compounds from cyanoacetamide precursors has also been a focus of research, with the resulting molecules exhibiting inhibitory effects against various bacterial and fungal strains. ekb.egnih.gov

Synthesis of Anti-inflammatory Compounds

This compound serves as a precursor in the synthesis of compounds with potential anti-inflammatory properties. For example, it is a starting material for creating thiophene (B33073) derivatives, which have shown a range of biological activities, including anti-inflammatory effects. cabidigitallibrary.orgresearchgate.net The synthesis process often involves the Gewald reaction, where a ketone reacts with a cyanoacetanilide derivative. cabidigitallibrary.orgresearchgate.net The resulting aminothiophene can then be further modified to produce a series of compounds that are screened for their anti-inflammatory activity. cabidigitallibrary.org Research has shown that certain synthesized thiophene derivatives exhibit significant in-vitro anti-inflammatory activity. cabidigitallibrary.orgresearchgate.net

| Compound Class | Precursor | Key Reaction | Biological Activity |

| Thiophene Derivatives | This compound | Gewald Reaction | Anti-inflammatory |

| N-Aryl Anthranilic Acids | o-chlorobenzoic acid and anilines | Ullmann Condensation | Anti-inflammatory |

Precursors for Potential Anticancer Agents

The cyanoacetamide scaffold present in this compound is of significant interest in the field of oncology. researchgate.net This structural motif is found in numerous biologically active compounds and is considered an important pharmacophore in the development of anticancer drugs. researchgate.net Pyrimidine (B1678525) derivatives, which can be synthesized from intermediates like 2-chloro-4-methylpyrimidine, have also been investigated for their potential as antiviral and anticancer agents. nordmann.global The synthesis of novel heterocyclic compounds from cyanoacetamide precursors is a key strategy in the search for new anticancer agents. researchgate.netresearchgate.net

Intermediate in Agrochemical and Herbicide Research

In addition to its role in pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical sector, particularly in the research and development of new herbicides. The chemical structure of these intermediates allows for the synthesis of a variety of active ingredients with herbicidal properties. For example, pyrimidine derivatives are important in the creation of new pesticides that are efficient, have low toxicity, and are environmentally friendly. bloomtechz.com These intermediates can be modified to produce herbicides with different mechanisms of action to control a broad spectrum of weeds in agricultural production. bloomtechz.com Cyanoacetamide derivatives are also utilized in the synthesis of agrochemicals. researchgate.netresearchgate.net

Precursor to Herbicidal Compounds

This compound serves as a key building block in the synthesis of various herbicidal compounds. Its derivatives, particularly cyanoacetamides, have been a focus of research due to their biological activities. eurjchem.com The pre-emergent herbicidal activity of 2-alkyl-2-cyanoacetanilide derivatives has been reported, highlighting a new class of anilide herbicides. researchgate.net These compounds appear to function by inhibiting the development of root growth in susceptible plants. researchgate.net

The synthesis of these herbicidal compounds often involves the reaction of this compound with other chemical reagents to introduce different functional groups, thereby modifying the compound's activity and selectivity. For instance, various isocyanoacetate derivatives, which can be synthesized from amino acids, have shown considerable germination inhibitory activities. tandfonline.com Specifically, α-isocyanoacetanilides have demonstrated potent antifungal activity, which is a related field of study for agricultural chemicals. tandfonline.com

Phenylurea herbicides, a significant class of herbicides, can be synthesized from aniline derivatives. orgsyn.orgscispace.com The synthesis typically involves the reaction of an aniline with an isocyanate or a related compound. scispace.comprepchem.com This suggests a potential pathway for converting this compound into phenylurea-type herbicides.

Studies on Mechanism of Action of Related Herbicides

Research into the mechanism of action of herbicides derived from or related to this compound reveals insights into their biochemical targets. The 2-alkyl-2-cyanoacetanilide derivatives, for example, are believed to inhibit root development. researchgate.net While they share similarities with 2-chloroacetanilide herbicides, suggesting a possible common cellular target, there are also notable differences that point towards a distinct reaction mechanism. researchgate.net

The herbicidal action of many related compounds, such as those in the phenylurea class, often involves the inhibition of photosynthesis. They can block the electron transport chain in photosystem II, a critical process for plant survival. While direct studies on the mechanism of herbicides derived specifically from this compound are not detailed in the provided results, the mechanisms of structurally similar herbicides provide a strong indication of their likely mode of action.

| Herbicide Class | General Mechanism of Action | Example |

| Cyanoacetanilides | Inhibition of root growth | 2-alkyl-2-cyanoacetanilide derivatives researchgate.net |

| Phenylureas | Inhibition of photosynthesis (Photosystem II) | Diuron scispace.com |

Applications in Material Science and Dye Chemistry Research

Role in Dye and Pigment Manufacturing Research

This compound and its structural analogs are valuable intermediates in the synthesis of azo dyes. researchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). ekb.eg The synthesis of these dyes typically involves a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an aromatic compound. unb.ca

In this context, the amino derivative of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. For example, research has been conducted on the synthesis of an azo dye, 1-(3′-chloro-4′-cyanobenzene-1′-ylazo)-2-hydroxynaphthalene-3,6-disulfonic acid, disodium (B8443419) salt, which highlights the utility of the chloro- and cyano-substituted phenyl ring in dye synthesis. researchgate.net The specific substituents on the aromatic rings of the azo dye determine its color, fastness, and other properties. ekb.egunb.ca The presence of the chloro and cyano groups in this compound can influence the electronic properties of the resulting dye molecule, thereby affecting its color and stability.

| Reactant 1 (Diazotized Amine) | Reactant 2 (Coupling Component) | Resulting Azo Dye Type |

| Derivative of this compound | Naphthol or other aromatic compounds | Azo Dye |

| Sulfanilic acid unb.ca | N,N-dimethylaniline unb.ca | Methyl Orange unb.ca |

| 2,4-dihalobenzonitrile derivative researchgate.net | Hydrazine (B178648) hydrate (B1144303) researchgate.net | Precursor for Azo Dyes researchgate.net |

Potential in Monolayer Formation via Chlorine Atom Removal

The potential for this compound to be used in monolayer formation through the removal of its chlorine atom represents an interesting area of materials science research. While direct evidence for this specific application of this compound is not explicitly detailed in the provided search results, the concept is based on established principles of surface chemistry.

The formation of self-assembled monolayers (SAMs) on surfaces often relies on the reaction between a specific functional group on a molecule and a substrate. The chlorine atom on an aromatic ring can, under certain conditions, be removed through reductive processes. If this compound molecules were adsorbed onto a suitable substrate, the targeted removal of the chlorine atom could potentially lead to the formation of a reactive site. This site could then bond with the substrate or with adjacent molecules, facilitating the organization of the molecules into a structured monolayer. This area remains a topic for further research and exploration.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Profiles

2-Chloro-4-cyanoacetanilide belongs to the broader class of cyanoacetanilides, which are recognized as highly versatile and valuable building blocks in synthetic organic chemistry. researchgate.net Their synthetic utility stems from their polyfunctional nature, possessing both nucleophilic and electrophilic centers. researchgate.netresearchgate.net The active methylene (B1212753) group, situated between the electron-withdrawing cyano and acetamido groups, is a key feature, rendering the adjacent protons acidic and enabling a wide range of condensation and cyclization reactions. researchgate.net This reactivity makes cyanoacetanilides ideal precursors for the synthesis of a diverse array of polyfunctionalized heterocyclic compounds, which are often difficult to prepare through other methods. researchgate.net

The primary reactivity profile of cyanoacetanilides involves their use in multicomponent reactions (MCRs), which are efficient, atom-economical processes for constructing complex molecules in a single step. ajol.info They serve as key starting materials for synthesizing various heterocyclic systems, including:

Pyridine (B92270) and Pyridone derivatives researchgate.netajol.infoeg.netmdpi.com

Thiazole (B1198619) and Thiazolidinone derivatives researchgate.netresearchcommons.orgmdpi.comnih.gov

Thiophene (B33073) derivatives researchcommons.orgnih.govscirp.org

Pyran and Chromene derivatives researchgate.netajol.infomdpi.com

Pyrazole (B372694) derivatives researchcommons.orgmdpi.com

For instance, this compound can undergo Knoevenagel condensation with aldehydes, a reaction that forms the basis for many subsequent cyclizations. mdpi.comnih.govmdpi.com The cyano group itself can act as a leaving group or participate in cyclization, as seen in the synthesis of quinolinone derivatives. mdpi.commdpi.com Furthermore, cyanoacetanilides can react with reagents like phenyl isothiocyanate to form intermediates that are then cyclized into various sulfur-containing heterocycles. researchcommons.orgmdpi.comnih.gov The presence of the chloro-substituent on the anilide ring, as in this compound, can significantly influence the electronic properties and reactivity of the molecule, often enhancing the biological activity of the resulting heterocyclic products. ajol.info

| Heterocyclic System | Synthetic Approach with Cyanoacetanilides | Reference |

| Pyridines/Pyridones | Multicomponent reaction with aldehydes and active methylene compounds (e.g., malononitrile). | ajol.infoeg.net |

| Thiazoles | Reaction with phenyl isothiocyanate followed by cyclization with α-haloketones. | researchcommons.orgnih.gov |

| Thiophenes | Gewald reaction with elemental sulfur and an active methylene compound. | nih.govscirp.org |

| Chromenes | Reaction with salicylaldehyde (B1680747) derivatives. | ajol.infomdpi.com |

| Quinolines | Knoevenagel condensation followed by oxidative or epoxide-arene cyclization. | ajol.infomdpi.com |

Emerging Research Avenues in Cyanoacetanilide Chemistry

Another significant area of emerging research is the synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications. While the synthesis of heterocycles is well-established, current research focuses on creating more complex and targeted derivatives. Studies have demonstrated that compounds derived from cyanoacetanilides exhibit potent biological activities, including anticancer, antimicrobial, and insecticidal properties. ajol.infoeg.netnih.gov The presence of a chlorine atom, as in this compound, has been noted to enhance the cytotoxic effects of some derivatives against cancer cell lines. ajol.info

Furthermore, advancements in synthetic methodologies are shaping the future of cyanoacetanilide chemistry. This includes the use of environmentally friendly techniques such as microwave-assisted synthesis and the application of novel catalysts. mdpi.comekb.eg For example, the use of nano CuO/ZnO/Al2O3 catalysts prepared via laser ablation has been reported for Knoevenagel condensation reactions involving cyanoacetanilides, offering benefits like shorter reaction times, higher yields, and solvent-free conditions. ekb.eg These green chemistry approaches are crucial for developing more sustainable and efficient synthetic protocols.

| Research Area | Focus | Key Findings | Reference |

| Dye-Sensitized Solar Cells | Use as metal-free organic co-sensitizers. | Improved photovoltaic performance and power conversion efficiency when combined with other dyes. | scispace.comresearchgate.net |

| Bioactive Compounds | Synthesis of novel anticancer, antimicrobial, and insecticidal agents. | Chlorine substitution can enhance the bioactivity of derived compounds. | ajol.infoeg.net |

| Green Synthesis | Application of nanocatalysts and microwave irradiation. | Leads to higher yields, shorter reaction times, and more eco-friendly processes. | mdpi.comekb.eg |

Prospects for Advanced Material and Biological Applications

The future prospects for this compound and its parent class of compounds are bright, particularly in the realms of advanced materials and medicinal chemistry. The initial successes in using cyanoacetanilide-based dyes as co-sensitizers in DSSCs pave the way for the rational design of new, highly efficient, and low-cost organic sensitizers. scispace.comresearchgate.net Future research will likely focus on fine-tuning the molecular structure of these dyes—by modifying the donor, acceptor, and anchoring groups—to optimize their photophysical and electrochemical properties, such as light absorption range and charge transfer dynamics. scispace.com This could lead to the development of next-generation solar cells that are not only more efficient but also more sustainable and economical to produce.

In the biological sphere, the consistent demonstration of potent bioactivity from cyanoacetanilide-derived heterocycles positions them as a privileged scaffold in drug discovery and development. ajol.infomdpi.com The structural diversity achievable from this single precursor allows for the creation of large chemical libraries for high-throughput screening against various therapeutic targets. ajol.infoekb.eg The established role of the chloro-substituent in enhancing the potency of certain derivatives suggests that this compound is a particularly valuable starting material for synthesizing new anticancer and antimicrobial drug candidates. ajol.info Future work will involve detailed structure-activity relationship (SAR) studies, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) profiling to optimize lead compounds for improved efficacy and pharmacokinetic profiles. nih.gov There is also significant potential in the agrochemical sector, where novel pyridone derivatives from cyanoacetanilides have already shown promise as insecticides. eg.net

The convergence of green chemistry principles with the synthesis of these valuable compounds represents another key future direction. ekb.eg The development of more robust and recyclable catalysts, along with the expanded use of solvent-free and energy-efficient reaction conditions (like microwave or ultrasonic irradiation), will be essential for the large-scale, environmentally responsible production of advanced materials and biologically active molecules derived from this compound.

Q & A

Q. What synthetic methodologies are most effective for producing 2-Chloro-4-cyanoacetanilide with high purity?

To optimize synthesis, researchers should employ stepwise functionalization. For example:

- Step 1 : Acetylation of 4-cyanoaniline using chloroacetyl chloride under controlled pH (6–7) to avoid over-chlorination.

- Step 2 : Purification via recrystallization from ethanol/water mixtures (1:3 v/v), as demonstrated for structurally similar chloroacetanilides .

- Quality Control : Monitor reaction progress using TLC (silica gel, eluent: hexane/ethyl acetate 4:1) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR :

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 195 ([M+H]⁺) with fragment ions at m/z 152 (loss of COCH₃) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HCN under decomposition) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How should researchers resolve contradictions in reported melting points for this compound (e.g., 178–180°C vs. 170–175°C)?

- Root Cause Analysis :

- Purity Discrepancies : Compare HPLC profiles from conflicting studies; impurities like residual solvents can depress melting points .

- Method Variability : Standardize heating rates (1°C/min) and use differential scanning calorimetry (DSC) for precise measurement .

- Mitigation : Publish full experimental details (e.g., recrystallization solvent, drying time) to enable replication .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Experimental Design :

- Acidic Conditions (pH 2) : Monitor degradation via UV-Vis (λ = 270 nm) over 24 hours.

- Basic Conditions (pH 12) : Use LC-MS to detect hydrolysis products (e.g., 4-cyanoaniline).

- Findings : The acetamide group hydrolyzes rapidly in base (t₁/₂ = 2 h) but remains stable in acid (t₁/₂ > 48 h), attributed to hydroxide ion attack on the carbonyl carbon .

Methodological Best Practices

Q. Table 1: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Acetylation | 72 | 98 | Short reaction time (2 h) | |

| Stepwise Halogenation | 85 | 99.5 | Avoids byproducts |

Q. Guidelines for Data Reporting :

- Reproducibility : Include exact molar ratios, solvent grades, and purification steps .

- Uncertainty Quantification : Report standard deviations for triplicate measurements (e.g., melting point ±0.5°C) .

- Ethical Compliance : Disclose any safety incidents (e.g., exothermic reactions) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.